Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate
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Description
Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H13BrClNO3S and its molecular weight is 402.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate and its derivatives have been explored for their synthetic potential and reactivity in various chemical contexts. For instance, research has shown the conversion of similar compounds into various derivatives, which are then used in different chemical reactions (Chapman et al., 1971). Additionally, studies on the direct bromination of related ethyl thiophene-2-carboxylates have been conducted to understand their chemical behavior and potential applications (Taydakov & Krasnoselskiy, 2010).
Anticancer and Antimicrobial Properties
Several studies have focused on the synthesis of thiophene and benzothiophene derivatives to evaluate their potential as anticancer agents. Compounds similar to this compound have shown promising activity against various tumor cell lines, indicating their potential in cancer research and therapy (Mohareb et al., 2016). Additionally, the antimicrobial activities of novel thiophene derivatives have been explored, revealing their potential as antibacterial and antifungal agents (Mabkhot et al., 2017).
Photophysical and Photochemical Properties
The photophysical properties of ethyl thiophene-5-carboxylate derivatives have been studied, revealing insights into their behavior under light exposure. Such studies contribute to the understanding of the photochemical reactions and potential applications of these compounds in areas like material sciences (Amati et al., 2010).
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3S/c1-2-21-15(20)14-11(18-13(19)8-17)7-12(22-14)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNJCFWJGVJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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